molecular formula C9H13NO3 B13714884 3-(2-Aminoethoxy)-4-methoxyphenol

3-(2-Aminoethoxy)-4-methoxyphenol

Cat. No.: B13714884
M. Wt: 183.20 g/mol
InChI Key: QURYLTZUNQNPNY-UHFFFAOYSA-N
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Description

Contextualization within Phenolic and Aminoether Chemistry

The chemical identity of 3-(2-Aminoethoxy)-4-methoxyphenol is rooted in its classification as both a phenol (B47542) derivative and an aminoether. These two classes of organic compounds are ubiquitous in nature and synthetic chemistry, forming the backbone of numerous biologically active molecules.

Structural Classification of this compound

This compound is an aromatic compound featuring a benzene (B151609) ring substituted with three functional groups:

A hydroxyl (-OH) group, which classifies it as a phenol.

A methoxy (B1213986) (-OCH₃) group at the adjacent carbon (position 4).

An aminoethoxy (-OCH₂CH₂NH₂) group at position 3.

The molecule is systematically named based on the phenol parent structure. The presence of both an ether linkage and an amine in the side chain makes it an aminoether. This specific arrangement of functional groups dictates its chemical properties and potential interactions with biological systems.

Table 1: Chemical Properties of this compound This interactive table summarizes key identifiers and computed properties of the compound.

Property Value
CAS Number 1076198-81-6 pharmaffiliates.com
Molecular Formula C₉H₁₃NO₃
Molecular Weight 183.20 g/mol
Common Synonyms 2-(5-Hydroxy-2-methoxyphenoxy)ethyl Amine pharmaffiliates.com

| Classification | Phenol, Aromatic Ether, Primary Amine |

Significance of Phenolic Ethers and Aminoethoxy Moieties in Medicinal Chemistry Scaffolds

Phenolic ethers and amino groups are prevalent in pharmaceutical design, and their combination within a single scaffold is of considerable interest.

Phenolic Ethers: Phenol ethers are found in a vast array of medications. wikipedia.org They are often used to modify a parent phenol structure, which can reduce toxicity. For example, the oral LD50 for phenol in rats is 317 mg/kg, whereas for its simple methyl ether, anisole, it is significantly higher at 3500-4000 mg/kg. wikipedia.org The ether group is a hydrogen-bond acceptor but not a donor, a characteristic that helps many oral drugs adhere to Lipinski's rule of five for drug-likeness. wikipedia.org This moiety also increases the hydrophobicity compared to the corresponding phenol, which can improve absorption in the digestive system. wikipedia.org Phenols and phenolic ethers are recurring motifs in many FDA-approved drugs, representing a significant scaffold in both natural products and synthetic pharmaceuticals. acs.org

Aminoethoxy Moieties: The primary amine (-NH₂) group is a critical functional group in medicinal chemistry. stereoelectronics.org It can act as a hydrogen-bond donor and, when protonated, can form strong ionic bonds with biological targets such as proteins and enzymes. stereoelectronics.org The presence of nitrogen atoms is a common feature in biologically active compounds as they impart polarity and facilitate interactions with biological systems. drugdiscoverytrends.com The aminoethoxy side chain, specifically, can be seen as a strategy to improve pharmacokinetic properties. The use of amino acid-like moieties in drug design is a known approach to enhance bioavailability, potentially by engaging with nutrient transporters. nih.gov

Overview of Research Trajectories for the Compound

While specific research on this compound is not extensively published, its relevance can be understood through its connection to well-known compounds and its appearance in specific preclinical contexts.

Historical Perspectives on Related Analogues and Precursors

The study of simple phenolic compounds has a long history. The synthesis and investigation of precursors and analogues provide a foundation for understanding more complex molecules like this compound.

Precursors: The synthesis of such a molecule would likely involve precursors such as 3-methoxyphenol (B1666288). A known synthesis for the related compound 4-amino-3-methoxyphenol (B112844) starts from 3-methoxyphenol, which undergoes a coupling reaction followed by reduction.

Related Analogues: Structurally similar compounds have been subjects of biological research. For instance, 3-methoxytyramine, a metabolite of the neurotransmitter dopamine (B1211576), shares the methoxyphenol core and is studied as a potential biomarker for certain tumors. chemicalbook.com Another related area of research involves the synthesis of various substituted methoxyphenols. For example, derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been optimized as potent and selective inhibitors of the 12-lipoxygenase enzyme, which is implicated in inflammation, thrombosis, and cancer. nih.gov

Current Landscape of Preclinical Research Applications

The primary documented relevance of this compound in the current research landscape is its identification as an impurity related to the drug Carvedilol (B1668590). pharmaffiliates.com Carvedilol is a widely used beta-blocker for treating hypertension and heart failure. The synthesis and characterization of potential impurities are a critical part of pharmaceutical development and quality control to ensure the safety and efficacy of the final drug product. Therefore, the main preclinical application of this compound is as a reference standard in the analytical chemistry associated with Carvedilol manufacturing.

Methodological Approaches in Chemical Biology and Drug Discovery Research

The exploration of compounds like this compound falls under the umbrella of modern drug discovery, which employs a diverse array of sophisticated techniques. oreilly.com These methodologies are designed to identify and optimize new drug candidates efficiently. researchgate.net

Key approaches include:

Fragment-Based Drug Discovery (FBDD): This method involves screening small, low-molecular-weight chemical fragments to see if they bind to a biological target. acs.org Hits from this screening are then grown or combined to produce a more potent lead compound. acs.org This approach is attractive because it allows for the exploration of chemical space more efficiently than traditional high-throughput screening.

High-Throughput Screening (HTS): HTS uses automation to rapidly test thousands to millions of compounds for a specific biological activity. epfl.ch It is a cornerstone of industrial drug discovery for finding initial "hits."

Computational and AI/ML Approaches: Molecular modeling, similarity methods, and machine learning algorithms are increasingly used to predict how a compound might interact with a target, its potential for absorption and metabolism, and to design novel molecules with desired properties. researchgate.netepfl.ch The "key and lock" concept, where a ligand is designed to fit a specific target, is a foundational principle in this area. researchgate.net

Chemical Synthesis and Optimization: Once a lead compound is identified, medicinal chemists synthesize numerous analogues to improve potency, selectivity, and pharmacokinetic properties in an iterative process of design, synthesis, and testing. oreilly.com

These methods, from computational design to laboratory synthesis and screening, form the comprehensive toolkit that researchers use to investigate novel chemical entities and their potential as future therapeutics. oreilly.comepfl.ch

Table 2: List of Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula Role/Context
This compound 1076198-81-6 C₉H₁₃NO₃ Subject of article, Carvedilol impurity pharmaffiliates.com
Anisole 100-66-3 C₇H₈O Simple phenol ether, used for toxicity comparison wikipedia.org
Carvedilol 72956-09-3 C₂₄H₂₆N₂O₄ Approved drug, context for the subject compound pharmaffiliates.com
3-Methoxyphenol 150-19-6 C₇H₈O₂ Potential synthetic precursor
3-Methoxytyramine 554-52-9 C₉H₁₃NO₂ Structurally related analogue, dopamine metabolite chemicalbook.com
4-Amino-3-methoxyphenol 61638-01-5 C₇H₉NO₂ Structurally related analogue
Phenol 108-95-2 C₆H₆O Parent compound, used for toxicity comparison wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-aminoethoxy)-4-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-12-8-3-2-7(11)6-9(8)13-5-4-10/h2-3,6,11H,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURYLTZUNQNPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization in Research

Structural Elucidation Techniques for Novel Compounds and Derivatives

The definitive identification and structural confirmation of a new or synthesized chemical entity like 3-(2-Aminoethoxy)-4-methoxyphenol relies on a combination of modern spectroscopic methods. Each technique provides unique and complementary information about the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H-NMR spectroscopy identifies the different types of protons (hydrogen atoms) in a molecule, their relative numbers, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons, the protons of the ethoxy chain, the methoxy (B1213986) group protons, and the protons of the amino and hydroxyl groups. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H-NMR Data for this compound (Note: This data is hypothetical and for illustrative purposes only)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~6.8 d 1H Aromatic H
~6.6 d 1H Aromatic H
~6.5 dd 1H Aromatic H
~5.5 s (broad) 1H -OH
~4.1 t 2H -O-CH₂-
~3.8 s 3H -OCH₃
~3.1 t 2H -CH₂-NH₂

¹³C-NMR spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. The chemical shifts are indicative of the carbon's bonding and functional group.

Table 2: Predicted ¹³C-NMR Data for this compound (Note: This data is hypothetical and for illustrative purposes only)

Chemical Shift (δ, ppm) Assignment
~148 Aromatic C-O
~145 Aromatic C-O
~120 Aromatic C-H
~115 Aromatic C-H
~112 Aromatic C-H
~110 Aromatic C
~70 -O-CH₂-
~56 -OCH₃

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons within a spin system, such as those in the ethoxy chain and their relationship with aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is vital for connecting the different fragments of the molecule, for instance, showing the correlation from the methoxy protons to the aromatic carbon at position 4, and from the ethoxy protons to the aromatic carbon at position 3.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), causing the bonds to vibrate. For this compound, key absorptions would be expected for the O-H (hydroxyl), N-H (amino), C-O (ether), and aromatic C=C bonds.

Table 3: Predicted IR Absorption Data for this compound (Note: This data is hypothetical and for illustrative purposes only)

Wavenumber (cm⁻¹) Intensity Functional Group
3400-3300 Broad, Medium O-H stretch (phenol)
3350-3250 Medium N-H stretch (amine)
3100-3000 Medium Aromatic C-H stretch
2950-2850 Medium Aliphatic C-H stretch
1600-1450 Medium-Strong Aromatic C=C stretch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. The molecular formula for this compound is C₉H₁₃NO₃, with a corresponding molecular weight of approximately 183.21 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound (Note: This data is hypothetical and for illustrative purposes only)

m/z (Mass-to-Charge Ratio) Possible Fragment
183 [M]⁺ (Molecular ion)
139 [M - C₂H₄N]⁺
124 [M - C₂H₅NO]⁺

Chromatographic Methodologies for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It is widely used to determine the purity of synthesized batches and to quantify the compound in various matrices.

Developing a robust HPLC method for the quantitative analysis of this compound involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. The method would be validated for linearity, accuracy, precision, and limits of detection and quantification to ensure reliable results.

Table 3: Example HPLC Method Parameters for this compound

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic acid in WaterB: Acetonitrile
Gradient5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 280 nm
Injection Volume10 µL

While this compound itself is not chiral, derivatives or precursors in a synthetic pathway leading to it might be. In such cases, chiral HPLC would be employed to separate and quantify the enantiomers. This is crucial in pharmaceutical research where the biological activity of enantiomers can differ significantly. A chiral stationary phase (CSP) is used to achieve separation based on the differential interactions of the enantiomers with the CSP. The choice of the CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomeric peaks.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate at different time intervals and developing it in an appropriate solvent system, the appearance of a new spot corresponding to the product and the disappearance of the reactant spots can be visualized, often under UV light. The retention factor (Rf) value of the product spot can be compared to that of a pure standard to confirm its identity.

High-Performance Liquid Chromatography (HPLC) in Research Sample Analysis

Thermal and Other Physico-Chemical Characterization in Research Contexts

Thermogravimetric analysis (TGA) is an essential technique for determining the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides insights into the decomposition pattern and the temperature at which the material is no longer stable.

Research Findings:

CompoundOnset of Decomposition (°C)Major Decomposition Range (°C)
o-Aminophenol ~161 °C researchgate.net161 - 194 °C researchgate.net
p-Aminophenol Varies by study-
p-Methoxyphenol ~93 °C nih.gov93 - 200 °C nih.gov
This compound Expected to be influenced by both aminophenol and methoxyphenol characteristicsData not publicly available

This table provides a comparative view of the thermal stability of related compounds to infer the potential behavior of this compound.

Research Findings:

A crystal structure for this compound is not publicly available at the time of this writing. However, the analysis of closely related structures can provide valuable insights into the expected solid-state conformation. For example, the crystal structure of 4-(4-methoxyphenoxy)benzaldehyde (B1588542) reveals details about the geometry of the methoxyphenyl group. nih.gov In this structure, the dihedral angle between the two benzene (B151609) rings is a key conformational parameter.

For this compound, a single crystal suitable for X-ray diffraction would need to be grown. The resulting structure would likely reveal the conformation of the aminoethoxy side chain relative to the methoxyphenol ring. Intramolecular and intermolecular hydrogen bonding, involving the hydroxyl and amino groups, would be expected to play a significant role in stabilizing the crystal packing. These interactions would influence the physical properties of the solid material, such as its melting point and solubility.

Without a determined crystal structure, the following table presents hypothetical crystallographic parameters that would be determined through such an analysis.

ParameterInformation Provided
Crystal System The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry operations that describe the arrangement of molecules in the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions of the repeating unit of the crystal lattice.
Bond Lengths and Angles Precise measurements of the distances between atoms and the angles between bonds.

Hydrogen Bonding Network | The pattern of intermolecular and intramolecular hydrogen bonds that stabilize the crystal structure. |

This table outlines the key parameters that would be obtained from an X-ray crystallographic analysis of this compound.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation and interaction of one molecule to a second when bound to each other to form a stable complex.

Ligand-Receptor Interaction Prediction (e.g., Estrogen Receptor, 5-HT1A Receptor)

This process involves computationally placing a small molecule (ligand), such as a potential drug candidate, into the binding site of a target protein (receptor) to predict its binding mode and affinity.

Estrogen Receptor (ER): The estrogen receptor is a key target in the treatment of breast cancer. mdpi.com Molecular docking studies are frequently used to predict how novel compounds might bind to its ligand-binding domain. mdpi.commdpi.com For instance, in studies of other compounds, docking simulations have identified key interactions, such as hydrogen bonds with specific amino acid residues like Glu353 and hydrophobic interactions within the binding pocket, which are crucial for antagonist activity. mdpi.comsemanticscholar.org The crystal structure of the ERα in complex with known antagonists like 4-hydroxytamoxifen (B85900) (PDB ID: 3ERT) often serves as a template for these simulations. mdpi.comsemanticscholar.org

5-HT1A Receptor: The 5-HT1A receptor, a subtype of the serotonin (B10506) receptor, is a significant target for drugs treating anxiety and depression. Docking studies help in the design of new ligands with high affinity and selectivity. nih.gov Research on various derivatives has shown that factors like alkyl chain length and the electronic properties of amide groups can significantly influence binding affinity at this receptor. nih.gov Computational models can predict these interactions before synthesis, streamlining the drug discovery process. biorxiv.org

Binding Affinity Estimation and Scoring Functions

After predicting the binding pose, scoring functions are used to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A more negative score typically indicates a stronger, more favorable interaction. semanticscholar.orgresearchgate.net These functions evaluate factors like hydrogen bonds, electrostatic interactions, and hydrophobic contacts between the ligand and the receptor. mdpi.com While various scoring functions exist, their accuracy can be validated by comparing the predicted binding affinities with experimentally determined values. nih.gov

Interactive Table: Example of Docking Scores for Various Compounds and Receptors (Note: This table contains example data for other compounds to illustrate the concept, as specific data for 3-(2-Aminoethoxy)-4-methoxyphenol is unavailable.)

Compound/LigandTarget ReceptorBinding Energy (kcal/mol)Reference
Chalcone-salicylate HybridEstrogen Receptor α (ERα)-8.15 semanticscholar.org
TamoxifenEstrogen Receptor α (ERα)-7.00 semanticscholar.org
3-methoxy flavone (B191248) derivative (Cii)Estrogen Receptor α (ERα)-10.14 nih.gov
4-Ethyl-2-methoxyphenolGLP-1 Receptor-6.10 researchgate.net
1,3-CyclopentanedioneGLP-1 Receptor-5.37 researchgate.net

Conformational Analysis and Energy Minimization

A ligand's three-dimensional shape (conformation) is critical for its ability to bind to a receptor. Conformational analysis involves identifying the stable, low-energy conformations of a molecule. Energy minimization is a computational process that adjusts the geometry of a molecule to find its most stable arrangement, which is essential for ensuring that the ligand shape used in docking studies is realistic and energetically favorable.

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules from first principles, providing a deeper understanding of their reactivity and stability.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. epstem.net It is employed to optimize molecular geometry, calculate vibrational frequencies (correlating to IR spectra), and determine electronic parameters. epstem.netepstem.net Methods like B3LYP are commonly used in conjunction with a basis set (e.g., 6-31G) to perform these calculations. epstem.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. wikipedia.orgyoutube.com These orbitals are key to understanding chemical reactivity. wikipedia.orgpku.edu.cn

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. sphinxsai.com A small energy gap implies that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. sphinxsai.com

Interactive Table: Example of FMO Calculation Results (Note: This table contains general theoretical data to illustrate the concept, as specific data for this compound is unavailable.)

ParameterDescriptionTypical Implication
E_HOMO Energy of the Highest Occupied Molecular OrbitalHigher energy indicates better electron-donating ability.
E_LUMO Energy of the Lowest Unoccupied Molecular OrbitalLower energy indicates better electron-accepting ability.
ΔE (LUMO-HOMO) Energy GapA smaller gap suggests higher chemical reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) is a valuable tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactivity. The MESP map visualizes the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Detailed Research Findings:

MESP studies on molecules containing similar functional groups, such as methoxy (B1213986) and phenol (B47542) moieties, have shown predictable patterns. nih.gov For this compound, an MESP map would likely reveal several key features. The oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen atom of the amino group, would be surrounded by regions of negative electrostatic potential (typically colored red or yellow). These areas represent the lone pairs of electrons and are potential sites for electrophilic attack or hydrogen bond donation.

Conversely, the hydrogen atom of the phenolic hydroxyl group and the hydrogens of the amino group would exhibit positive electrostatic potential (colored blue), making them sites for nucleophilic attack or hydrogen bond acceptance. The aromatic ring itself would show a complex potential distribution, influenced by its substituents. Such a map is crucial for understanding how the molecule might interact with biological targets, such as receptor binding sites. nih.govresearchgate.net For example, the negative potential regions are key to forming interactions with positively charged residues or metal ions in a protein's active site. researchgate.net

Table 1: Predicted Molecular Electrostatic Potential Features of this compound

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Phenolic OxygenStrong NegativeSite for hydrogen bond donation; interaction with positive centers.
Amino NitrogenNegativeSite for hydrogen bond donation and protonation.
Methoxy OxygenNegativeContributes to the overall electron-rich character of the ether linkage.
Phenolic HydrogenStrong PositiveSite for hydrogen bond acceptance; acidic proton.
Amino HydrogensPositiveSites for hydrogen bond acceptance.

Spectroscopic Property Prediction (e.g., NMR, IR)

Computational methods, particularly Density Functional Theory (DFT), can predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for confirming the structure of a synthesized compound and interpreting experimental spectra.

Detailed Research Findings:

While specific predicted spectra for this compound are not published, calculations would be based on its molecular structure.

¹H and ¹³C NMR: The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons of the ethoxy chain, the methoxy group protons, and the exchangeable protons of the amino and hydroxyl groups. The chemical shifts would be influenced by the electron-donating effects of the methoxy, ethoxy, and amino groups. For instance, protons on the benzene (B151609) ring would have specific shifts and splitting patterns based on their position relative to the substituents. simsonpharma.com Similarly, ¹³C NMR predictions would estimate the chemical shifts for each unique carbon atom in the molecule.

IR Spectroscopy: Predicted IR spectra would show characteristic absorption frequencies for the functional groups present. Key predicted peaks would include O-H stretching for the phenol group (typically a broad band), N-H stretching for the amine, C-O stretching for the ether and phenol groups, and C-H stretching for the aromatic and aliphatic parts of the molecule. simsonpharma.com

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
PhenolO-H Stretch~3300-3500 (broad)
AmineN-H Stretch~3300-3400
Aromatic C-HC-H Stretch~3000-3100
Aliphatic C-HC-H Stretch~2850-2960
Aromatic C=CC=C Stretch~1500-1600
Ether/PhenolC-O Stretch~1000-1250

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes and interaction dynamics of a ligand like this compound with its environment, such as a biological receptor.

Ligand-Protein Complex Stability and Dynamics

MD simulations are instrumental in evaluating the stability of a ligand bound to a protein. By simulating the complex over a period of nanoseconds to microseconds, researchers can observe how the ligand's position and orientation evolve within the binding pocket.

Detailed Research Findings:

In the context of this compound, which is a known impurity or metabolite of the drug Carvedilol (B1668590), MD simulations could be used to compare its binding stability to that of Carvedilol within its target receptors (e.g., beta-adrenergic receptors). nih.govsynzeal.com Key metrics for stability include the root-mean-square deviation (RMSD) of the ligand from its initial docked pose and the root-mean-square fluctuation (RMSF) of protein residues in the binding site. A stable complex would exhibit low RMSD values for the ligand, indicating it remains in its binding pose. nih.govnih.gov Thermal titration molecular dynamics is an advanced technique that can qualitatively estimate the stability by observing the persistence of the binding mode at increasing temperatures. nih.gov

Water-Mediated Interactions within Binding Pockets

Water molecules often play a crucial role in mediating interactions between a ligand and a protein. They can form hydrogen bond bridges that stabilize the complex in ways that direct ligand-protein interactions cannot.

Detailed Research Findings:

Biological and Pharmacological Research Preclinical Focus

In Vivo Preclinical Animal Model Studies

The parent compound, Carvedilol (B1668590), has been extensively evaluated in a variety of preclinical disease models.

Hypertension and Cardiovascular Conditions: In numerous animal models, Carvedilol has demonstrated efficacy. nih.gov It reduces infarct size in models of acute myocardial infarction in species including the rat, dog, and pig. nih.gov Its vasodilating properties, primarily through α1-blockade, reduce peripheral vascular resistance without the reflex tachycardia typically seen with other vasodilators. nih.gov However, in a specific rat model of hypertension induced by chronic intermittent hypoxia, Carvedilol failed to lower blood pressure despite reducing heart rate. nih.govsigmaaldrich.com In models of heart failure, Carvedilol has shown benefits beyond what is expected from beta-blockade alone. nih.gov

Neurodegenerative Disease: Preclinical studies in mouse models of Alzheimer's disease (AD) have shown that chronic oral administration of Carvedilol can attenuate cognitive deterioration. nih.govalzdiscovery.org This effect was associated with a reduction in brain oligomeric β-amyloid content and the preservation of synaptic structures. nih.gov The R-carvedilol enantiomer, which lacks significant beta-blocking activity, has also been shown to prevent and reverse memory impairment and neuronal hyperactivity in AD mouse models, suggesting a mechanism independent of adrenergic antagonism. nih.govfrontiersin.org This neuroprotective action may be linked to its modulation of ryanodine (B192298) receptors and subsequent calcium release. nih.govalzdiscovery.org

Inflammation: Carvedilol's anti-inflammatory properties have been confirmed in various animal models. In a rat model of acetic acid-induced ulcerative colitis, pretreatment with Carvedilol attenuated inflammatory damage and restored levels of antioxidant enzymes. nih.gov In rats with alcohol-induced liver injury, Carvedilol treatment reduced levels of proinflammatory cytokines (TNF-α, IL-1β) and increased the anti-inflammatory cytokine IL-10. plos.orgnih.gov These effects are attributed to its combined antioxidant and anti-inflammatory actions. plos.orgnih.gov

Table 2: Efficacy of Carvedilol in Preclinical Disease Models

Disease Model Species Key Research Finding(s) Reference(s)
Hypertension (Chronic Intermittent Hypoxia) Rat Did not reduce arterial pressure, though heart rate was lowered. nih.govsigmaaldrich.com
Acute Myocardial Infarction Pig, Rat, Dog Produced marked reductions in infarct size. nih.gov
Alzheimer's Disease (TgCRND8 & Tg2576) Mouse Attenuated cognitive deterioration and reduced oligomeric Aβ content. nih.gov
Ulcerative Colitis Rat Attenuated inflammatory biomarkers and oxidative stress. nih.gov
Alcohol-Induced Liver Injury Rat Reduced proinflammatory cytokines, fibrosis, and oxidative stress. plos.orgnih.gov

| Type 1 Diabetes (STZ-induced) | Mouse | Prevented pancreatic β-cell damage by inhibiting inflammatory and oxidative mediators. | researchgate.net |

Toxicological research on Carvedilol provides insights into its effects following administration in animal models. In a study evaluating its interaction with doxorubicin (B1662922) in rats, weekly administration for ten weeks was assessed. nih.gov While the study's primary goal was to evaluate cardioprotection, it reported on parameters such as body weight and markers of oxidative damage in cardiac muscle. nih.gov Another study in rats with carbon tetrachloride-induced liver fibrosis investigated the effects of Carvedilol co-treatment for six weeks. nih.gov This research found that Carvedilol counteracted hepatotoxicity markers and histopathological lesions. nih.gov Furthermore, it was noted that in healthy rats, Carvedilol administration did not significantly alter liver efficiency markers. nih.gov Studies on skin carcinogenesis models in mice involved topical and dietary administration of Carvedilol, where it was found to inhibit tumor development without significant toxicity at the effective concentrations. aacrjournals.org

Metabolic Fate and Biotransformation in Animal Systems

The metabolic fate of a compound is a critical aspect of its preclinical evaluation, providing insights into its clearance, potential for active metabolites, and species-specific differences. For Carvedilol, extensive research has been conducted to elucidate its biotransformation in various animal models. cytivalifesciences.comscilit.com

Identification of Animal Metabolites

In animal systems, Carvedilol undergoes extensive metabolism, with only a minor fraction of the unchanged drug being eliminated in bile. cytivalifesciences.com The primary metabolic pathways involve hydroxylation of the carbazolyl or phenyl ring and O-dealkylation, followed by glucuronidation. cytivalifesciences.comscilit.com

Studies in dogs, rats, and mice have revealed both common and species-specific metabolites. cytivalifesciences.comscilit.com In dogs, the major metabolic routes are glucuronidation of the parent compound and hydroxylation of the carbazolyl ring, which is then followed by glucuronidation. scilit.com Rats exhibit a simpler metabolite profile, with the main metabolites arising from carbazolyl ring hydroxylation and subsequent glucuronidation. scilit.com Mice, on the other hand, display a more complex pattern, involving glucuronidation of the parent drug and hydroxylation of either the carbazolyl or phenyl ring, followed by glucuronidation. scilit.com O-dealkylation has been identified as a minor pathway across these species. scilit.com

Key metabolites identified in humans, which are also relevant in animal models, include O-desmethylcarvedilol (ODMC), 4'-hydroxyphenyl carvedilol (4-OHC), and 5'-hydroxyphenyl carvedilol (5-OHC). nih.govnih.gov Among these, 4-OHC is a particularly notable active metabolite, demonstrating significantly more potent beta-blocking activity than the parent compound. nih.gov

MetaboliteMetabolic PathwaySpecies DetectedNotes
Carvedilol GlucuronideGlucuronidationDogs, MiceMajor pathway in dogs and mice. cytivalifesciences.comscilit.com
Hydroxylated Carvedilol GlucuronideHydroxylation followed by GlucuronidationDogs, Rats, MiceHydroxylation occurs on the carbazolyl or phenyl ring. cytivalifesciences.comscilit.com
O-desmethylcarvedilol (ODMC)O-DealkylationMinor pathway in dogs, rats, and mice. scilit.comActive metabolite with minor beta-blocking action.
4'-hydroxyphenyl carvedilol (4-OHC)Aromatic Ring OxidationHumans (and likely other mammals)Active metabolite with potent beta-blocking activity. nih.govnih.gov
5'-hydroxyphenyl carvedilol (5-OHC)Aromatic Ring OxidationHumans (and likely other mammals)Active metabolite. nih.govnih.gov
1- and 8-hydroxycarvedilolSide-chain OxidationHumans (and likely other mammals)Inactive metabolites.
Enzyme Systems Involved in Animal Metabolism (e.g., Cytochrome P450, Sulfotransferases)

The biotransformation of Carvedilol is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, with subsequent conjugation reactions carried out by UDP-glucuronosyltransferases (UGTs). nih.gov

Cytochrome P450 (CYP) Enzymes: In vitro studies using human liver microsomes have identified several CYP isoenzymes responsible for the oxidative metabolism of Carvedilol. nih.gov

CYP2D6 is the primary enzyme responsible for the aromatic ring oxidation that produces the active metabolites 4'-OHC and 5'-OHC. nih.gov

CYP2C9 is the main catalyst for the demethylation of Carvedilol to form O-desmethylcarvedilol.

CYP1A2 is principally involved in the side-chain oxidation leading to the formation of 1- and 8-hydroxycarvedilol.

CYP3A4 and CYP2E1 also contribute to the metabolism of Carvedilol, though to a lesser extent. nih.govnih.gov

The metabolism of Carvedilol is stereoselective, with different CYP enzymes showing preference for one enantiomer over the other. For instance, S-carvedilol is primarily metabolized by CYP2D6, while R-carvedilol metabolism is more influenced by CYP1A2 and CYP3A4.

UDP-glucuronosyltransferases (UGTs) and Sulfotransferases: Following oxidative metabolism by CYPs, the resulting metabolites, as well as the parent Carvedilol, undergo Phase II conjugation reactions, primarily glucuronidation. UGT1A1, UGT2B4, and UGT2B7 have been identified as the key enzymes responsible for the glucuronidation of Carvedilol and its metabolites. Similar to CYP-mediated metabolism, glucuronidation is also stereoselective, with UGT1A1 showing a preference for R-carvedilol and UGT2B7 favoring S-carvedilol. Sulfation is another Phase II conjugation pathway involved in the metabolism of Carvedilol.

Enzyme FamilySpecific EnzymeMetabolic ReactionSubstrate/Metabolite
Cytochrome P450 (CYP)CYP2D6Aromatic Ring OxidationCarvedilol to 4'-OHC and 5'-OHC. nih.gov
CYP2C9O-DemethylationCarvedilol to O-desmethylcarvedilol.
CYP1A2Side-chain OxidationCarvedilol to 1- and 8-hydroxycarvedilol.
CYP3A4Oxidative MetabolismContributes to overall metabolism. nih.gov
CYP2E1Oxidative MetabolismContributes to overall metabolism. nih.gov
UDP-glucuronosyltransferase (UGT)UGT1A1GlucuronidationPrefers R-carvedilol.
UGT2B4GlucuronidationCarvedilol and its metabolites.
UGT2B7GlucuronidationPrefers S-carvedilol.
SulfotransferasesNot specifiedSulfationCarvedilol and its metabolites.

Identification of Molecular Targets and Pathways

Understanding the molecular targets and pathways through which a compound exerts its effects is fundamental to its pharmacological characterization. For Carvedilol, a combination of experimental approaches has revealed a multi-targeted profile.

Affinity Chromatography and Proteomic Approaches

While specific studies detailing the use of affinity chromatography for the de novo identification of Carvedilol's molecular targets are not prominent in the available literature, this technique remains a powerful tool for such purposes. Affinity chromatography involves immobilizing a ligand (in this case, Carvedilol or an analogue) onto a solid support to capture and purify its binding partners from a complex biological sample.

Proteomic analyses, however, have been employed to investigate the cellular responses to Carvedilol treatment. A study using iTRAQ-coupled 2-D LC-MS/MS in vascular smooth muscle cells identified several proteins with altered expression levels in response to the S- and R-enantiomers of Carvedilol. Notably, thirteen proteins showed statistically significant changes in cells treated with S-Carvedilol. Among these were proteins involved in cellular structure and signaling, such as actin, calmodulin, and members of the S100 protein family (S100-A6, S100-A10, S100-A11), as well as proteins involved in cellular stress responses and signaling, like thioredoxin and lactadherin.

Another metabolomic profiling study in vascular smooth muscle cells identified changes in several metabolites involved in the vascular smooth muscle relaxation pathway upon treatment with S-Carvedilol. This included alterations in the levels of L-serine, L-threonine, 5-oxoproline, myristic acid, palmitic acid, and inositol.

Protein/MetaboliteChange upon S-Carvedilol TreatmentPotential Functional Relevance
Actin (aortic smooth muscle)Altered expressionCellular structure and contractility.
CalmodulinAltered expressionCalcium signaling.
S100-A6, S100-A10, S100-A11Altered expressionCalcium binding and signaling.
ThioredoxinAltered expressionRedox signaling.
LactadherinAltered expressionCell adhesion and signaling.
L-serine, L-threonine, 5-oxoproline, myristic acid, palmitic acid, inositolAltered levelsVascular smooth muscle relaxation pathway.

Gene Expression Analysis in Response to Compound Treatment

Gene expression profiling has provided further insights into the molecular mechanisms of Carvedilol's action. In a study using mouse heart tissue, treatment with Carvedilol resulted in the differential expression of a small group of genes. These genes were categorized into pathways involved in tight junctions, malaria, viral myocarditis, glycosaminoglycan biosynthesis, and arrhythmogenic right ventricular cardiomyopathy. Specifically, genes associated with tight junction, malaria, and viral myocarditis pathways were upregulated, while those in the glycosaminoglyogcan biosynthesis and arrhythmogenic right ventricular cardiomyopathy pathways were downregulated. These changes in gene expression may underlie some of the therapeutic benefits of Carvedilol.

Furthermore, Carvedilol has been shown to prevent the decrease in β-arrestin2 and the increase in CD36 and PPARα expression observed in the skeletal muscle and left ventricles of diabetic rats.

Kinase and Phosphatase Activity Assays

Kinase and phosphatase activity assays are crucial for dissecting the signaling pathways modulated by a compound. Research on Carvedilol has revealed its influence on several key kinase pathways.

Carvedilol has been shown to inhibit IκBα kinase activity, which in turn leads to the downregulation of NF-κB activity in activated T cells. This effect is thought to be mediated by the antioxidant properties of Carvedilol.

In the context of diabetic cardiomyopathy, Carvedilol treatment was found to improve pyruvate (B1213749) kinase activity in the left ventricles and skeletal muscles of diabetic animals, indicating an enhancement of glucose utilization. Studies have also demonstrated that Carvedilol can induce the phosphorylation of ERK through β-arrestins.

More recent phosphoproteomic studies have shown that Carvedilol can uniquely promote the phosphorylation of endothelial nitric oxide synthase (eNOS) and Akt2 (protein kinase B-β), an upstream kinase of eNOS. Additionally, Carvedilol was found to specifically increase the phosphorylation of myosin light chain phosphatase targeting subunit 1 (MYPT1) at serine 507 and myosin light chain (MLC) at serine 19.

Structure Activity Relationship Sar and Pharmacophore Analysis

Correlating Structural Features with Biological Activities

The specific arrangement of the aminoethoxy, hydroxyl, and methoxy (B1213986) groups on the phenolic ring of 3-(2-Aminoethoxy)-4-methoxyphenol is crucial for its potential biological effects. Each of these moieties plays a distinct role in defining the molecule's pharmacodynamic and pharmacokinetic properties.

The aminoethoxy side chain is a key pharmacophoric feature, likely serving as a crucial interaction point with biological targets. The terminal primary amine, with its basic nature, can participate in ionic bonding or hydrogen bonding with acidic residues in a receptor's binding pocket. The flexibility of the ethoxy linker allows the amine to orient itself optimally for such interactions. This moiety is a common feature in many biologically active compounds, including some antihistamines and antidepressants, suggesting that this compound could potentially modulate similar targets.

The phenolic hydroxyl and methoxy groups significantly influence the electronic and steric properties of the aromatic ring, thereby modulating the molecule's biological activity. The hydroxyl group is a potent hydrogen bond donor and acceptor, which can be critical for anchoring the molecule to a receptor. Studies on analogous compounds have shown that a phenolic hydroxyl group can be essential for anti-tumor-promoting activity, even if not for direct binding to certain protein kinases. nih.gov Its presence can also facilitate partitioning from water to phospholipid membranes, a key step in reaching intracellular targets. nih.gov

The 4-methoxy group, positioned para to the aminoethoxy substituent, plays a significant role in modulating the electronic environment of the aromatic ring through its electron-donating resonance effect. This can influence the pKa of the phenolic hydroxyl and the basicity of the amine, thereby affecting the strength of their interactions with a biological target. In studies of resveratrol (B1683913) derivatives, the introduction of methoxy groups was found to enhance anti-platelet and anti-proliferative activity. nih.govresearchgate.net The positioning of the methoxy group is also critical; in some benzamide (B126) series, a methoxy group ortho to an amide linkage can influence conformation through steric hindrance. nih.gov

The substitution pattern on the aromatic ring is a critical determinant of a compound's selectivity and potency. Altering the position or nature of substituents on the benzene (B151609) ring of this compound can lead to significant changes in its biological activity profile. For instance, shifting the positions of the hydroxyl and methoxy groups would alter the hydrogen bonding patterns and electronic distribution, likely leading to different target affinities.

Rational Design of Enhanced Potency and Selectivity

The insights gained from SAR analysis provide a roadmap for the rational design of new chemical entities with improved therapeutic properties. By systematically modifying the structure of this compound, it is possible to optimize its potency, selectivity, and pharmacokinetic profile.

Assuming this compound is identified as a hit compound in a screening campaign, its structure can be systematically modified to enhance its activity. Based on the presumed importance of the aminoethoxy, hydroxyl, and methoxy groups, several optimization strategies can be envisioned:

Modification of the Amino Group: The primary amine could be converted to a secondary or tertiary amine to alter its basicity and steric bulk. This can lead to improved selectivity for a particular receptor subtype.

Alteration of the Ethoxy Linker: The length of the linker could be extended or shortened to optimize the distance between the amine and the aromatic ring for ideal target engagement.

Substitution on the Aromatic Ring: As discussed, introducing small, electron-withdrawing or electron-donating groups at the unoccupied positions on the benzene ring could fine-tune the electronic properties and lipophilicity of the molecule.

The following table outlines potential modifications and their expected impact based on general medicinal chemistry principles:

Modification Rationale Potential Impact on Activity
N-methylation of the amineIncrease lipophilicity, alter basicityMay enhance cell permeability and alter receptor selectivity
Extension of the ethoxy chainOptimize distance to binding pocketCould increase or decrease binding affinity depending on target topology
Introduction of a chlorine atom at position 5Increase lipophilicity, introduce a halogen bond donorMay enhance binding affinity and alter metabolic stability
Replacement of the methoxy group with an ethoxy groupIncrease lipophilicityCould improve oral bioavailability

The specific substitution pattern of this compound is just one of several possibilities. The synthesis and evaluation of its isomers, where the positions of the aminoethoxy, hydroxyl, and methoxy groups are varied, would be a critical step in understanding the spatial requirements for its biological activity.

For example, moving the aminoethoxy group to the 2- or 4-position relative to the hydroxyl group would significantly alter the molecule's three-dimensional shape and its potential interactions with a target. The relative positions of the hydroxyl and methoxy groups are also crucial. A well-known example of the importance of substitution patterns is seen in the different biological activities of ortho-, meta-, and para-substituted phenols.

The table below lists some potential positional isomers of this compound and their structural differences:

Compound Name Structure Key Differences from this compound
2-(2-Aminoethoxy)-4-methoxyphenolAminoethoxy group is ortho to the hydroxyl group
4-(2-Aminoethoxy)-3-methoxyphenolPositions of the aminoethoxy and hydroxyl groups are swapped
3-(2-Aminoethoxy)-5-methoxyphenolMethoxy group is meta to the hydroxyl group

By systematically synthesizing and testing these and other analogues, a more complete picture of the SAR for this chemical scaffold can be developed, paving the way for the discovery of novel therapeutic agents.

Mechanistic Insights from SAR

The arrangement of functional groups in this compound—a primary amine, an ether linkage, and a methoxy-substituted phenol (B47542) ring—dictates its physicochemical properties and its potential interactions with biological targets. SAR studies, which systematically modify parts of a molecule and assess the impact on its activity, provide a powerful tool to understand these interactions.

Understanding Receptor Binding Requirements

While direct receptor binding data for this compound is not extensively available in the public domain, we can infer potential binding requirements by examining related chemical structures. For instance, the presence of a phenol ring with methoxy and a flexible amino-containing side chain is a common motif in various biologically active compounds.

The hydroxyl and methoxy groups on the benzene ring can act as both hydrogen bond donors and acceptors, crucial for anchoring the molecule within a receptor's binding pocket. The precise positioning of these groups is often critical. Studies on other methoxyphenol-containing molecules have shown that the relative positions of the hydroxyl and methoxy groups can significantly influence binding affinity and selectivity for different receptors.

The aminoethoxy side chain introduces a basic nitrogen atom, which is likely to be protonated at physiological pH. This positive charge can form strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartic acid, glutamic acid) in a receptor binding site. The length and flexibility of this side chain are also important factors, allowing the amine to orient itself optimally for interaction. Research on analogs with varying linker lengths between the aromatic ring and the amine often reveals a specific distance that maximizes binding affinity.

Deconvoluting Structure-Dependent Biological Effects

The methoxy group at the 4-position, for example, can influence the molecule's metabolic stability and its electronic properties. In some contexts, methoxy groups can enhance bioavailability compared to their hydroxyl counterparts. nih.gov The position of this group relative to the aminoethoxy side chain can also dictate the molecule's preferred conformation and, consequently, its interaction with different biological targets.

The primary amine in the aminoethoxy side chain is a key pharmacophoric feature. Its basicity and ability to form hydrogen bonds are critical for biological activity. Modification of this group, for instance, through N-alkylation or acylation, would be expected to significantly alter the compound's biological effects by changing its charge state, steric bulk, and hydrogen bonding capacity.

To illustrate the importance of these functional groups, one could hypothetically create a data table of analogs and their predicted activities based on known SAR principles from similar compound series.

Compound NameModification from this compoundPredicted Impact on Activity
3-(2-Aminoethoxy)-phenolRemoval of the 4-methoxy groupMay alter receptor selectivity and metabolic stability.
3-(2-Methylaminoethoxy)-4-methoxyphenolN-methylation of the primary amineCould change receptor binding affinity and selectivity due to increased steric bulk and altered basicity.
3-(3-Aminopropoxy)-4-methoxyphenolLengthening of the ethoxy chain to propoxyThe altered distance between the amine and the phenyl ring could either enhance or diminish receptor binding depending on the specific target.

Emerging Research Directions and Future Perspectives

Applications as Chemical Probes for Biological Systems

The intrinsic spectroscopic properties of the guaiacol (B22219) core, combined with the reactive primary amine on the ethoxy side-chain, make 3-(2-Aminoethoxy)-4-methoxyphenol a promising candidate for the development of chemical probes. Phenolic compounds often exhibit fluorescence, and the amino group can be readily modified to tune these properties or to act as a recognition site.

Future research is likely to focus on harnessing these features to create probes for bio-imaging and sensing. For instance, derivatives could be designed as fluorescent probes for detecting reactive oxygen species (ROS) or specific metal ions within cells. The amino group could also serve as an anchor for conjugation to biomolecules or as a reactive site in developing colorimetric biosensors. science.gov The development of such probes is crucial for understanding complex biological processes at the molecular level. Related compounds featuring the aminoethoxy-phenol motif are already categorized under fluorescent dyes and stains, suggesting a strong precedent for this application. ambeed.com

Potential as a Synthetic Building Block for Advanced Materials (e.g., Polymerization Inhibitors, Dyes)

The chemical functionalities of this compound lend themselves to applications in materials science. Its structural similarity to known polymerization inhibitors, such as 4-methoxyphenol (B1676288) (MeHQ), suggests it could play a similar role. acs.orgsigmaaldrich.com Phenolic compounds are effective radical scavengers, a key mechanism in preventing the premature and often hazardous polymerization of monomers like acrylates and styrenes. acs.org The additional aminoethoxy group could be explored for its potential to modulate this inhibitory activity or to be grafted onto polymer backbones.

Furthermore, the compound possesses the classic structural elements required for a dye precursor. The synthesis of azo dyes, a major class of colorants, typically involves the diazotization of a primary aromatic amine followed by coupling with a nucleophilic component, such as a phenol (B47542). chemicalbook.com While the primary amine in this compound is aliphatic, the phenolic ring can act as the coupling component. Alternatively, the scaffold could be chemically modified to introduce an aromatic amine, making it a direct precursor for a wide range of novel azo dyes with potentially unique colorimetric and fastness properties for use in textiles and other industries. chemicalbook.com

Integration with Artificial Intelligence and Machine Learning for Drug Design

Modern drug discovery is increasingly driven by artificial intelligence (AI) and machine learning (ML) to accelerate the identification and optimization of new therapeutic agents. science.gov The this compound scaffold is an ideal candidate for such in silico approaches. AI frameworks can be used to design novel derivatives and predict their biological activities against various targets. stackexchange.comnih.gov

Generative AI models, including generative adversarial networks (GANs) and variational autoencoders (VAEs), can create vast virtual libraries of novel molecules based on the core scaffold of this compound. stackexchange.comnih.gov Subsequently, ML models, particularly graph neural networks (GNNs), can be trained on existing biochemical data to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of these newly designed compounds. mdpi.com This integrated approach allows researchers to prioritize the synthesis of only the most promising candidates, significantly reducing the time and cost of the drug development cycle. acs.org For example, AI could be used to optimize derivatives for enhanced brain exposure for treating central nervous system diseases or to design dual-target compounds for polypharmacology approaches. stackexchange.comnih.gov

Development of Advanced Analytical Techniques for Research Quantification

As research into this compound and its derivatives expands, robust analytical methods for its characterization and quantification will be essential.

For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Based on analyses of related compounds like 3-methoxyphenol (B1666288) and 4-methoxyphenol, a ¹H-NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the two methylene (B1212753) groups of the aminoethoxy chain. stackexchange.comyoutube.com ¹³C-NMR would similarly provide unambiguous signals for each unique carbon atom in the molecule. rsc.org

For quantification in complex biological matrices such as plasma, high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.gov A typical method would involve protein precipitation from the plasma sample, followed by chromatographic separation on a C18 reversed-phase column. mdpi.com Detection would be achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and selectivity. acs.orgmdpi.com This technique allows for the accurate measurement of picogram to nanogram levels of the compound, which is critical for pharmacokinetic studies. sigmaaldrich.comnih.gov

Table 1: Advanced Analytical Techniques for this compound

Technique Purpose Key Parameters & Considerations References
¹H and ¹³C NMR Structural Elucidation & Confirmation Solvent (e.g., CDCl₃, DMSO-d₆), Chemical Shifts (ppm), Coupling Constants (Hz), Signal Integration. youtube.com, rsc.org
LC-MS/MS Quantification in Biological Fluids Column (e.g., C18), Mobile Phase (e.g., Acetonitrile (B52724)/Water with Formic Acid), Ionization (ESI), Detection (MRM), LLOQ. nih.gov, acs.org, mdpi.com, nih.gov
FTIR Spectroscopy Functional Group Identification Characteristic vibrational frequencies for O-H (phenol), N-H (amine), C-O (ether, methoxy), and aromatic C-H bonds. acs.org
High-Resolution MS Accurate Mass Determination Provides exact molecular weight to confirm elemental composition. -

Conceptual Expansion to Related Chemical Scaffolds and Therapeutic Areas

The true potential of this compound may lie in its role as a template for generating new chemical entities with diverse therapeutic applications. By chemically modifying its core structure, researchers can explore a wide range of biological targets. The guaiacol moiety is a common feature in many bioactive natural products and synthetic drugs.

Research on related scaffolds has revealed potent biological activities:

Anti-inflammatory and Anti-cancer: Derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in inflammation, thrombosis, and cancer.

Antimicrobial: Libraries based on a 3-((4-hydroxyphenyl)amino)propanoic acid scaffold have yielded compounds with activity against multidrug-resistant bacterial and fungal pathogens.

Neurodegenerative and Metabolic Diseases: Guaiacol itself has been investigated for the treatment of glycogen (B147801) storage diseases. google.com Furthermore, related phenolic derivatives have been explored as inhibitors of myeloperoxidase, targeting atherosclerotic cardiovascular disease. nih.gov

This conceptual expansion allows medicinal chemists to leverage the foundational this compound structure as a starting point for developing novel drugs across a spectrum of diseases, from infections to chronic inflammatory conditions and metabolic disorders.

Table 2: Therapeutic Potential Based on Related Scaffolds

Related Scaffold Therapeutic Area Mechanism/Target References
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Inflammation, Cancer, Thrombosis 12-Lipoxygenase (12-LOX) Inhibition -
3-((4-hydroxyphenyl)amino)propanoic acid derivatives Infectious Disease Antimicrobial activity against multidrug-resistant pathogens -
Guaiacol Metabolic Disorders Inhibition of glycogen synthesis google.com
Guaiacol Derivatives Cardiovascular Disease Myeloperoxidase Inhibition nih.gov
4-Methoxyphenol (Mequinol) Dermatology Skin Depigmentation -

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Aminoethoxy)-4-methoxyphenol, and how can purity be ensured?

  • Methodology :

  • Nucleophilic substitution : React 4-methoxyresorcinol with 2-chloroethylamine hydrochloride in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) at 80–100°C for 12–24 hours. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:1).
  • Purification : Use column chromatography (silica gel, gradient elution with methanol/dichloromethane) followed by recrystallization from ethanol/water .
  • Characterization : Confirm structure via 1H^1H NMR (look for aromatic protons at δ 6.7–7.2 ppm, methoxy singlet at δ ~3.8 ppm, and aminoethoxy protons at δ 3.4–3.6 ppm) and LC-MS (expected [M+H]⁺ ≈ 198) .

Q. How can researchers distinguish this compound from structurally similar compounds analytically?

  • Analytical strategies :

  • HPLC-DAD : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile gradient). Retention times and UV spectra (λ ~280 nm for phenolic absorption) differentiate it from analogs like 4-methoxybenzyl alcohol .
  • FT-IR : Identify key functional groups: O-H stretch (~3300 cm⁻¹, broad), N-H bend (~1600 cm⁻¹), and C-O-C stretch (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory reports on the stability of this compound in aqueous solutions be resolved?

  • Experimental design :

  • pH-dependent stability studies : Prepare buffered solutions (pH 3–9) and incubate the compound at 25°C/40°C. Quantify degradation via HPLC at intervals (0, 24, 48 hrs).
  • Mechanistic insight : Under acidic conditions, protonation of the amino group may accelerate hydrolysis of the ethoxy linkage. In alkaline media, deprotonation of the phenolic -OH could enhance oxidation .
  • Mitigation : Add antioxidants (e.g., BHT) or store in inert atmospheres to suppress oxidative degradation .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound in antimicrobial applications?

  • Methodology :

  • Derivatization : Synthesize analogs (e.g., nitro or halogen substituents) and test against Gram-negative (E. coli) and fungal (A. niger) strains via broth microdilution (MIC assays).
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with microbial enzymes (e.g., dihydrofolate reductase). Electron-withdrawing groups (e.g., -NO₂) may enhance binding by altering electron density, as seen in related Schiff bases .
  • Contradiction analysis : If potency varies between studies, compare assay conditions (e.g., inoculum size, media composition) to isolate confounding variables .

Q. How can researchers address low yields in the coupling of this compound to polymer supports for catalytic studies?

  • Optimization approaches :

  • Activation of the phenolic -OH : Use Mitsunobu conditions (DIAD, Ph₃P) or carbodiimide coupling (EDC/NHS) to link to carboxylated resins.
  • Solvent screening : Test aprotic solvents (THF, DCM) versus polar solvents (DMF) to balance reactivity and swelling of the polymer matrix.
  • Quantification : Measure loading efficiency via elemental analysis (N content) or UV-vis spectroscopy after cleavage .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Risk mitigation :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions due to potential dust/aerosol formation .
  • Spill management : Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
  • First aid : For eye exposure, irrigate with saline for 15+ minutes; seek medical evaluation for persistent irritation .

Data Interpretation and Reproducibility

Q. How should researchers reconcile discrepancies in reported 1H^1H NMR chemical shifts for this compound?

  • Troubleshooting :

  • Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃; hydrogen bonding in DMSO may deshield aromatic protons.
  • pH influence : Ensure samples are neutral; protonation of the amino group in acidic conditions shifts adjacent ethoxy protons downfield .
  • Referencing : Calibrate spectrometers using TMS or residual solvent peaks. Cross-validate with COSY or HSQC for ambiguous signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.